XMD-17-51
CAS No.: 1628614-50-5
Cat. No.: VC0547377
Molecular Formula: C21H24N8O
Molecular Weight: 404.47
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1628614-50-5 |
|---|---|
| Molecular Formula | C21H24N8O |
| Molecular Weight | 404.47 |
| IUPAC Name | 5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |
| Standard InChI | InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26) |
| Standard InChI Key | LKOFXMLMYKWELM-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
XMD-17-51 exists in two primary forms: as a free base and as a trifluoroacetate salt. The chemical characteristics of both forms are summarized in the table below.
Table 1: Chemical Properties of XMD-17-51
The molecular structure features a pyrimido-diazepinone scaffold with critical functional groups that enable its interaction with the ATP-binding sites of various kinases . This structure-activity relationship is fundamental to its ability to inhibit multiple kinases involved in cancer progression and cellular metabolism.
Mechanism of Action and Kinase Inhibition Profile
XMD-17-51 functions primarily as an ATP-competitive inhibitor targeting multiple protein kinases. Its inhibitory profile is notably potent against NUAK1 and DCLK1, with demonstrated activity against several other kinases.
Table 2: Inhibitory Activity of XMD-17-51
| Target Kinase | IC₅₀ |
|---|---|
| NUAK1 | 1.5 nM |
| DCLK1 | 14.64 nM |
Beyond NUAK1 and DCLK1, XMD-17-51 inhibits several members of the AMPK family (MARK1, MARK3, BRSK1, and AMPK itself) and numerous kinases associated with growth and proliferation, including MPS1 (TTK), ERK5 (BMK1, MAPK7), polo kinases 1-4, Ack1, Ack2, Abl, and several others . This broad kinase inhibition profile contributes to its diverse biological effects and potential therapeutic applications.
NUAK1 Inhibition
NUAK1 (NUAK family SNF1-like kinase 1) is a serine/threonine protein kinase belonging to the AMPK family that regulates cell adhesion, proliferation, and tumor progression. XMD-17-51 was initially developed as a highly selective NUAK1 inhibitor with an IC₅₀ of only 1.5 nM , positioning it among the most potent NUAK1 inhibitors reported to date.
DCLK1 Inhibition
A significant discovery regarding XMD-17-51 is its potent inhibition of DCLK1 kinase activity. DCLK1 is a serine/threonine kinase comprising a microtubule-binding domain with two double corticosteroid motifs at the N-terminus and a serine/threonine kinase domain at the C-terminus . Originally identified for its role in neurogenesis, DCLK1 has emerged as a tumor-specific stem cell marker in various cancers.
In cell-free enzymatic assays using purified DCLK1 protein and ULight-CREBtide peptide substrate (with 1 μM ATP concentration), XMD-17-51 demonstrated an IC₅₀ of 14.64 nM against DCLK1 . This finding establishes XMD-17-51 as one of the few known small-molecule inhibitors of DCLK1, a potential target for cancer therapy.
Biological Activities in Cancer Models
Effects on Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines
XMD-17-51 has been extensively studied for its effects on NSCLC cell lines, demonstrating significant antiproliferative activity across multiple cell types.
Table 3: Effect of XMD-17-51 on NSCLC Cell Proliferation
| Cell Line | IC₅₀ |
|---|---|
| A549 | 3.551 μM |
| NCI-H1299 | 1.693 μM |
| NCI-H1975 | 1.845 μM |
In A549 cells, treatment with XMD-17-51 decreased DCLK1 expression levels in a dose-dependent manner, as assessed by both RT-qPCR and western blotting . Additionally, phosphorylated ERK (Thr202/Tyr204) was reduced in both 42 and 44 kDa isoforms following XMD-17-51 treatment, indicating modulation of MAPK pathway signaling .
Notably, DCLK1 overexpression in A549 cells conferred resistance to XMD-17-51 treatment, increasing the IC₅₀ from 27.575 μM to 53.197 μM . Conversely, DCLK1 knockdown via siRNA transfection sensitized A549 cells to XMD-17-51's antiproliferative effects . These findings strongly suggest that DCLK1 inhibition is a primary mechanism through which XMD-17-51 exerts its anticancer activity in NSCLC cells.
Inhibition of Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition (EMT) is a critical process in cancer metastasis, and DCLK1 functions as a regulator of EMT-related transcription factors. Research has demonstrated that XMD-17-51 significantly reduces EMT processes in A549 cells .
Treatment with XMD-17-51 decreased protein levels of Snail-1 and zinc-finger-enhancer binding protein 1 (ZEB1), which are EMT-promoting transcription factors . Concurrently, it increased expression of E-cadherin, an epithelial marker typically downregulated during EMT . These molecular changes indicate that XMD-17-51 effectively inhibits EMT, which may contribute to its potential anti-metastatic properties.
Impact on Cancer Stemness Properties
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with self-renewal capabilities that contribute to tumor initiation, progression, and therapy resistance. DCLK1 has been identified as a marker of tumor stem cells in various cancers, including pancreatic, colorectal, and lung cancers .
Research has demonstrated that XMD-17-51 significantly impacts cancer stemness properties. In sphere formation assays—which assess the ability of cancer cells to form three-dimensional spheroids under non-adherent conditions (a characteristic of stem cells)—XMD-17-51 treatment significantly decreased the sphere formation efficiency of A549 cells in a dose-dependent manner .
At the molecular level, XMD-17-51 reduced the expression of stemness markers such as β-catenin and pluripotency factors including SOX2, NANOG, and OCT4 . These findings suggest that XMD-17-51 possesses anti-stemness properties, which could be valuable for targeting cancer stem cells often resistant to conventional therapies.
Interestingly, while XMD-17-51 reduced most stemness markers, it increased the percentage of ALDH+ cells in A549 cells in a dose-dependent manner . This apparent contradiction may be explained by the complexity of cancer stem cell plasticity and the shifting expression of different stem cell markers during various states of EMT. As XMD-17-51 inhibits EMT, it may shift the cancer stem cell population toward a more epithelial state characterized by ALDH expression .
Experimental Methods Used in XMD-17-51 Research
Research on XMD-17-51 has employed various experimental approaches to evaluate its biological activities. These include:
Table 4: Experimental Methods in XMD-17-51 Research
| Method | Application | Key Findings |
|---|---|---|
| Cell-Free Kinase Assays | DCLK1 inhibition | IC₅₀ of 14.64 nM against DCLK1 |
| MTT Cell Proliferation Assay | Antiproliferative effects | Dose-dependent inhibition of NSCLC cell growth |
| RT-qPCR and Western Blotting | Changes in gene/protein expression | Decreased DCLK1, Snail-1, ZEB1, β-catenin, SOX2, NANOG, OCT4; increased E-cadherin |
| Sphere Formation Assay | Cancer stemness properties | Reduced sphere formation efficiency |
| ALDEFLUOR Assay | Aldehyde dehydrogenase activity | Increased ALDH+ cell percentage |
| RNA Interference | Role of DCLK1 in XMD-17-51 activity | DCLK1 knockdown enhanced XMD-17-51 sensitivity |
| Overexpression Studies | Resistance mechanisms | DCLK1 overexpression conferred resistance to XMD-17-51 |
These methodologies have provided comprehensive insights into the molecular mechanisms underlying XMD-17-51's anticancer activities and its potential as a therapeutic agent .
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